molecular formula C11H12ClN3 B188714 8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole CAS No. 135875-11-5

8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole

Cat. No. B188714
M. Wt: 221.68 g/mol
InChI Key: TUQCFGVWQPJWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole is not fully understood. However, it has been shown to interact with GABA receptors, suggesting that it may have an effect on neurotransmitter signaling.

Biochemical And Physiological Effects

8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to have anxiolytic and sedative effects in animal models. It has also been found to have anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

One advantage of using 8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole in lab experiments is that it has been well-studied and has a known synthesis method. Additionally, its interesting biochemical and physiological effects make it a promising candidate for further investigation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole. One area of interest is its potential use in the treatment of anxiety and other psychiatric disorders. Additionally, further investigation into its mechanism of action may help to elucidate its effects on neurotransmitter signaling. Finally, there may be potential applications for this compound in the development of new drugs for the treatment of epilepsy and other neurological disorders.
In conclusion, 8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole is a promising compound for scientific research due to its interesting biochemical and physiological effects. While its mechanism of action is not fully understood, further investigation may lead to new insights into its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders.

Synthesis Methods

The synthesis of 8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole involves the cyclization of 2-(2-aminoethyl)-1H-benzimidazole with 1,2-dichloroethane in the presence of a base. This reaction yields the desired compound in good yield and purity.

Scientific Research Applications

8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

properties

CAS RN

135875-11-5

Product Name

8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole

InChI

InChI=1S/C11H12ClN3/c12-8-1-2-10-9(7-8)14-11-3-4-13-5-6-15(10)11/h1-2,7,13H,3-6H2

InChI Key

TUQCFGVWQPJWRV-UHFFFAOYSA-N

SMILES

C1CNCCN2C1=NC3=C2C=CC(=C3)Cl

Canonical SMILES

C1CNCCN2C1=NC3=C2C=CC(=C3)Cl

synonyms

1H-[1,4]Diazepino[1,7-a]benziMidazole, 8-chloro-2,3,4,5-tetrahydro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.